molecular formula C23H22N2O3S B13754861 N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide

N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide

Cat. No.: B13754861
M. Wt: 406.5 g/mol
InChI Key: RORBRKCNQOOKFP-UHFFFAOYSA-N
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Description

N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide typically involves the reaction of 5-methoxyindole with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is often carried out in an organic solvent like methanol under reflux conditions to ensure complete conversion . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems can enhance the reaction efficiency and reduce the production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide stands out due to its unique combination of a methoxyindole moiety and a benzenesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(5-methoxy-1H-indol-3-yl)-phenylmethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N2O3S/c1-16-8-11-19(12-9-16)29(26,27)25-23(17-6-4-3-5-7-17)21-15-24-22-13-10-18(28-2)14-20(21)22/h3-15,23-25H,1-2H3

InChI Key

RORBRKCNQOOKFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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